molecular formula C47H57N9O6S B12395955 PROTAC TG2 degrader-2

PROTAC TG2 degrader-2

Cat. No.: B12395955
M. Wt: 876.1 g/mol
InChI Key: MDPJATLSGOIBLN-GJIZVKDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

PROTAC TG2 degrader-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

PROTAC TG2 degrader-2 has a wide range of scientific research applications. In chemistry, it is used to study the degradation of TG2 and its effects on cellular processes. In biology, it is employed to investigate the role of TG2 in cell migration and adhesion. In medicine, it is a valuable tool for ovarian cancer research, as it inhibits cell migration and reduces TG2 levels in cancer cells .

Comparison with Similar Compounds

PROTAC TG2 degrader-2 is unique in its selective targeting and degradation of TG2. Similar compounds include other PROTACs that target different proteins, such as BET protein degraders and BCL6 degraders . These compounds share a similar mechanism of action but differ in their target proteins and specific applications. The uniqueness of this compound lies in its ability to specifically degrade TG2, making it a valuable tool for ovarian cancer research .

Properties

Molecular Formula

C47H57N9O6S

Molecular Weight

876.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C47H57N9O6S/c1-30-24-39(53-46(50-30)52-36-18-16-35(17-19-36)51-41(59)25-32-10-8-7-9-11-32)55(6)21-23-62-22-20-40(58)54-43(47(3,4)5)45(61)56-28-37(57)26-38(56)44(60)48-27-33-12-14-34(15-13-33)42-31(2)49-29-63-42/h7-19,24,29,37-38,43,57H,20-23,25-28H2,1-6H3,(H,48,60)(H,51,59)(H,54,58)(H,50,52,53)/t37-,38+,43-/m1/s1

InChI Key

MDPJATLSGOIBLN-GJIZVKDCSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C

Origin of Product

United States

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